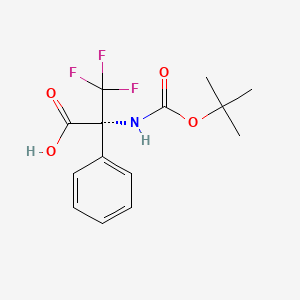
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% (Fmoc-Phe-OH) is an amino acid derivative used in the synthesis of peptides and proteins. It is a white to off-white crystalline powder with a melting point of 133-135°C and a purity of 97%. Fmoc-Phe-OH is a commonly used reagent in peptide synthesis and has a variety of uses in the lab.
Wirkmechanismus
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used as a protecting group to prevent the reaction of the phenylalanine side chain with other reagents during the synthesis of peptides and proteins. It is also used to introduce the phenylalanine side chain into the peptide or protein chain.
Biochemical and Physiological Effects
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is not known to have any biochemical or physiological effects. It is used as a reagent in peptide and protein synthesis and does not interact with the body in any way.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% has several advantages for use in lab experiments. It is a stable compound and is easy to work with. It is also relatively inexpensive and can be used in a variety of peptide and protein synthesis methods. The main limitation of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is that it is not compatible with all peptide and protein synthesis methods.
Zukünftige Richtungen
The future directions of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% include the development of more efficient and cost-effective methods of synthesis, the development of new applications for N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%, and the exploration of the potential of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% as a therapeutic agent. Additionally, further research into the mechanism of action of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new insights into peptide and protein synthesis. Finally, further research into the biochemical and physiological effects of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new therapeutic applications.
Synthesemethoden
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% can be synthesized by a two-step process. First, the starting material, phenylalanine, is reacted with tert-butyl bromoacetate in the presence of a base such as sodium carbonate. This reaction produces an intermediate, which is then reacted with trifluoroacetic anhydride to form the desired product, N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used extensively in peptide and protein synthesis. It is used as a protecting group for the amino acid phenylalanine in the synthesis of peptides and proteins. It also acts as a substrate for the synthesis of peptide-based drugs and other peptide-based therapeutics.
Eigenschaften
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-12(2,3)22-11(21)18-13(10(19)20,14(15,16)17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEKUGQBHMVEJM-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

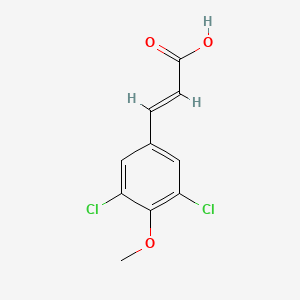

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)
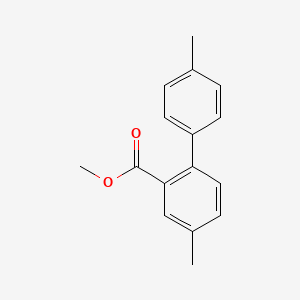
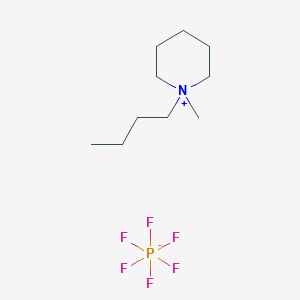
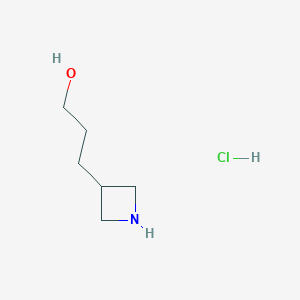
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)
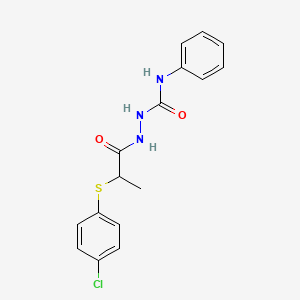
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)

